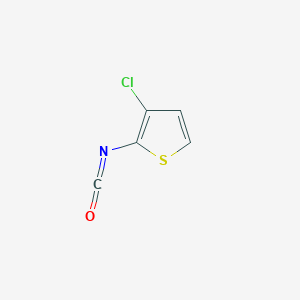![molecular formula C10H14FN3 B13610466 1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)
1-[(4-Fluoropyridin-2-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Fluoropyridin-2-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 4-fluoropyridin-2-ylmethyl group
Métodos De Preparación
The synthesis of 1-[(4-Fluoropyridin-2-yl)methyl]piperazine typically involves the reaction of 4-fluoropyridine with piperazine. One common method includes the nucleophilic substitution reaction where 4-fluoropyridine is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[(4-Fluoropyridin-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
1-[(4-Fluoropyridin-2-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-Fluoropyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets due to its electron-withdrawing properties, which can influence the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
1-[(4-Fluoropyridin-2-yl)methyl]piperazine can be compared with other similar compounds such as:
1-[(2-Fluoropyridin-4-yl)methyl]piperazine: Similar structure but with the fluorine atom in a different position, which can affect its chemical reactivity and biological activity.
1-[(4-Chloropyridin-2-yl)methyl]piperazine:
1-[(4-Trifluoromethylpyridin-2-yl)methyl]piperazine: The presence of a trifluoromethyl group instead of a single fluorine atom, which can significantly alter the compound’s properties.
Propiedades
Fórmula molecular |
C10H14FN3 |
|---|---|
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
1-[(4-fluoropyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14FN3/c11-9-1-2-13-10(7-9)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 |
Clave InChI |
OPDXZRJEVFTTLR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=NC=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




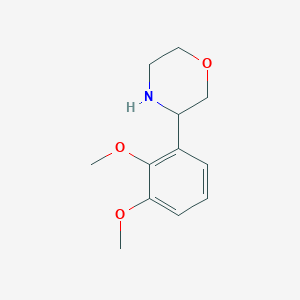


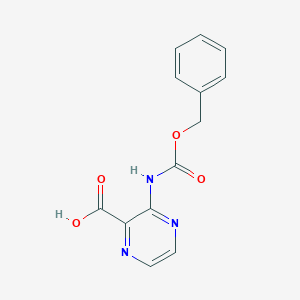

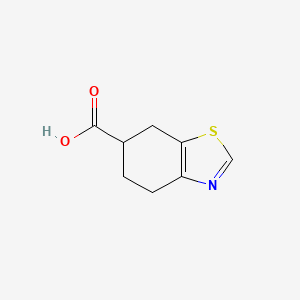
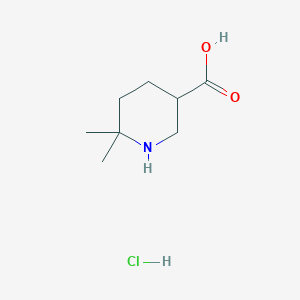

![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)


